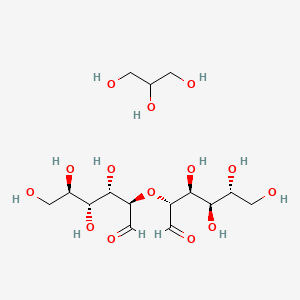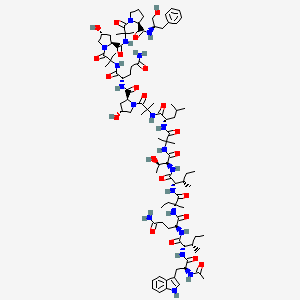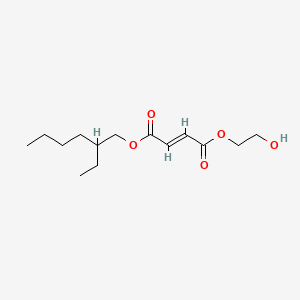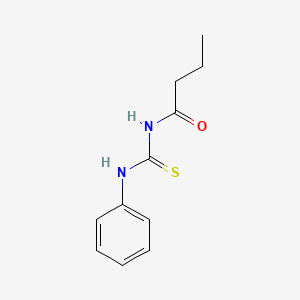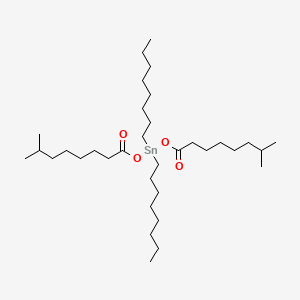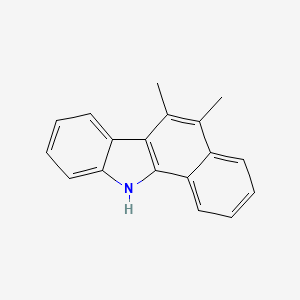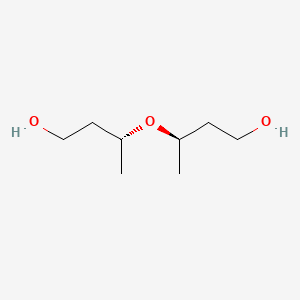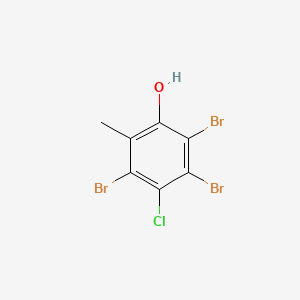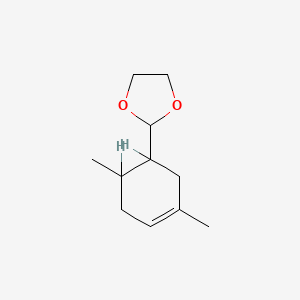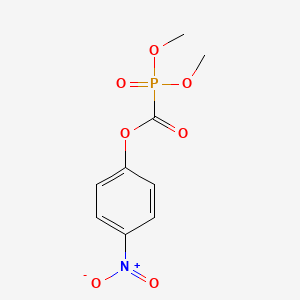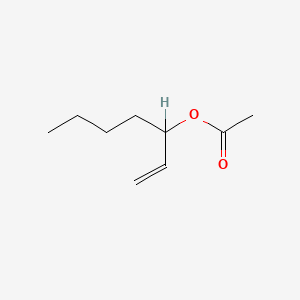
1-Vinylpentyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Vinylpentyl acetate, also known as hept-1-en-3-yl acetate, is an organic compound with the molecular formula C9H16O2. It is a clear, colorless liquid with a mild odor. This compound is part of the ester family and is used in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Vinylpentyl acetate can be synthesized through the esterification of 1-vinylpentanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation, ensures the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Vinylpentyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the vinyl group to an epoxide or a diol using oxidizing agents like peracids or osmium tetroxide.
Reduction: The vinyl group can be hydrogenated to form the corresponding alkane using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Amines or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Vinylpentyl acetate is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving ester metabolism and enzymatic reactions.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and coatings
Wirkmechanismus
The mechanism of action of 1-vinylpentyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetic acid and 1-vinylpentanol. The vinyl group can participate in addition reactions, while the acetate group can be involved in esterification and transesterification reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hexen-3-ol acetate: Similar in structure but with a shorter carbon chain.
1-Hepten-3-yl acetate: Another name for 1-vinylpentyl acetate.
Pentyl acetate: Lacks the vinyl group and has different reactivity
Uniqueness
This compound is unique due to its vinyl group, which imparts distinct reactivity compared to other esters. This makes it valuable in specific synthetic applications where the vinyl functionality is required .
Eigenschaften
CAS-Nummer |
35926-06-8 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
hept-1-en-3-yl acetate |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-9(5-2)11-8(3)10/h5,9H,2,4,6-7H2,1,3H3 |
InChI-Schlüssel |
SIOVHXRHPCJGFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C=C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



